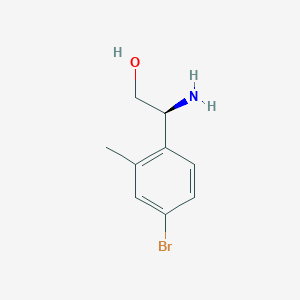
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an ethan-1-OL moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylbenzaldehyde with a chiral amine, followed by reduction to obtain the desired product. The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 2-(4-bromo-2-methylphenyl)acetaldehyde or 2-(4-bromo-2-methylphenyl)acetone.
Reduction: Formation of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethane.
Substitution: Formation of 2-Amino-2-(4-azido-2-methylphenyl)ethan-1-OL or 2-Amino-2-(4-cyano-2-methylphenyl)ethan-1-OL.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL: The enantiomer of the compound with different stereochemistry.
2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-OL: A similar compound with a chlorine atom instead of bromine.
2-Amino-2-(4-bromo-2-ethylphenyl)ethan-1-OL: A compound with an ethyl group instead of a methyl group.
Uniqueness
(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(4-bromo-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
APVGIIBNVUYYIO-SECBINFHSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Br)[C@@H](CO)N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


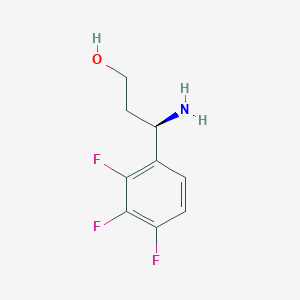

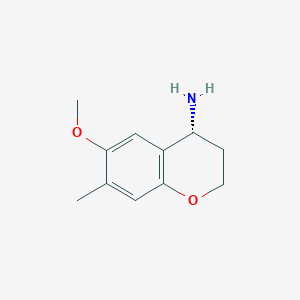
![7-(2,2-Difluoroethoxy)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B15235758.png)

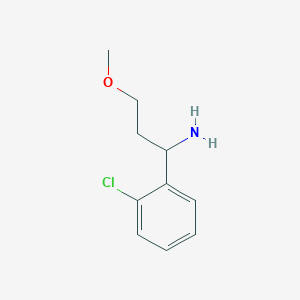
![6-(2-Hydroxy-2-methylpropoxy)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15235767.png)
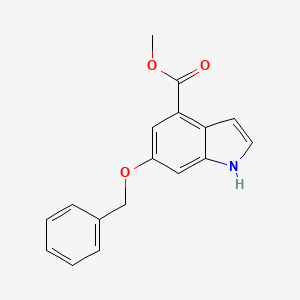
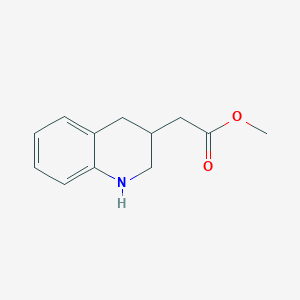
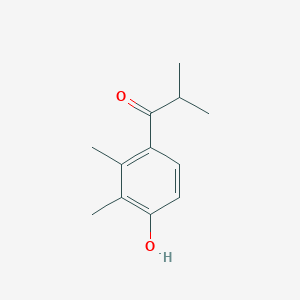
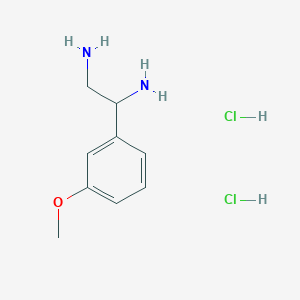

![Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride](/img/structure/B15235804.png)

